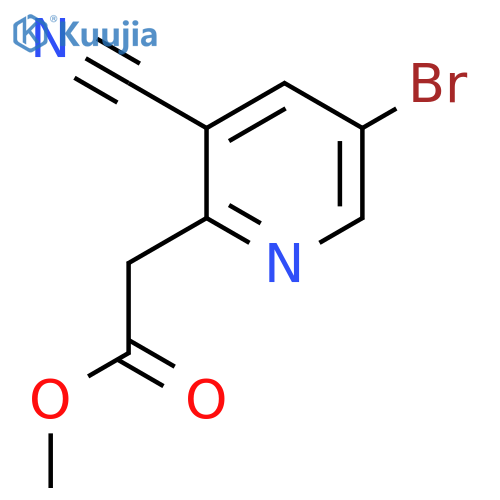Cas no 1346535-75-8 (Methyl 5-bromo-3-cyanopyridine-2-acetate)
メチル5-ブロモ-3-シアノピリジン-2-アセテート(Methyl 5-bromo-3-cyanopyridine-2-acetate)は、有機合成中間体として重要な化合物です。臭素とシアノ基、エステル基を有するピリジン骨格を持ち、医薬品や農薬の合成において多様な変換が可能です。特にハロゲン置換反応や求核置換反応の基質として優れた反応性を示し、高収率で目的化合物を得ることができます。また、結晶性が良好で取り扱いやすく、安定性にも優れているため、実験室規模から工業的生産まで幅広く利用されています。精密有機合成におけるキーインターメディエートとしての価値が高い化合物です。

1346535-75-8 structure
商品名:Methyl 5-bromo-3-cyanopyridine-2-acetate
CAS番号:1346535-75-8
MF:C9H7BrN2O2
メガワット:255.068081140518
CID:4900448
Methyl 5-bromo-3-cyanopyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-bromo-3-cyanopyridine-2-acetate
-
- インチ: 1S/C9H7BrN2O2/c1-14-9(13)3-8-6(4-11)2-7(10)5-12-8/h2,5H,3H2,1H3
- InChIKey: PTBWVPBSZOYKBU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C#N)=C1)CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 261
- トポロジー分子極性表面積: 63
- 疎水性パラメータ計算基準値(XlogP): 1.1
Methyl 5-bromo-3-cyanopyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013622-250mg |
Methyl 5-bromo-3-cyanopyridine-2-acetate |
1346535-75-8 | 95% | 250mg |
$999.60 | 2022-04-03 | |
| Alichem | A029013622-1g |
Methyl 5-bromo-3-cyanopyridine-2-acetate |
1346535-75-8 | 95% | 1g |
$3,097.65 | 2022-04-03 |
Methyl 5-bromo-3-cyanopyridine-2-acetate 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Ping Tong Food Funct., 2020,11, 628-639
1346535-75-8 (Methyl 5-bromo-3-cyanopyridine-2-acetate) 関連製品
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2039-76-1(3-Acetylphenanthrene)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
